Adenine, 9-beta-D-ribopyranosyl-
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Overview
Description
. It plays a crucial role in various biological processes, including energy transfer as part of adenosine triphosphate (ATP) and signal transduction as part of cyclic adenosine monophosphate (cAMP).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenine, 9-beta-D-ribopyranosyl-, involves the condensation of adenine with ribose. One common method is the Fischer glycosylation, where adenine is reacted with ribose in the presence of an acid catalyst . Another method involves the use of glycosyl donors like ribose chloride, which reacts with adenine under basic conditions .
Industrial Production Methods
Industrial production of adenine, 9-beta-D-ribopyranosyl-, typically involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the nucleoside, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine.
Phosphorylation: It can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).
Deamination: It can be deaminated to form inosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: Phosphorylation is typically carried out using ATP and specific kinases.
Deamination: Deamination can be achieved using adenosine deaminase.
Major Products Formed
Oxidation: Inosine
Phosphorylation: AMP, ADP, ATP
Deamination: Inosine
Scientific Research Applications
Adenine, 9-beta-D-ribopyranosyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a crucial role in cellular energy transfer and signal transduction.
Industry: It is used in the production of various pharmaceuticals and as a supplement in cell culture media.
Mechanism of Action
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects by interacting with specific receptors and enzymes. It acts as an agonist at adenosine receptors (A1, A2A, A2B, and A3), leading to various physiological effects such as vasodilation and inhibition of neurotransmitter release . It also serves as a substrate for enzymes like adenosine kinase and adenosine deaminase, which regulate its levels and activity in the body .
Comparison with Similar Compounds
Similar Compounds
Inosine: Formed by the deamination of adenosine.
Guanosine: Another nucleoside with a similar structure but contains guanine instead of adenine.
Cytidine: Contains cytosine instead of adenine.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer and signal transduction. Its ability to be phosphorylated into ATP makes it essential for cellular metabolism .
Properties
CAS No. |
10563-76-5 |
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Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI Key |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
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